molecular formula C17H14FN3O4S B2377832 N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1795484-05-7

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No. B2377832
CAS RN: 1795484-05-7
M. Wt: 375.37
InChI Key: RBARYVFBSYCDAD-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, commonly known as FPhThOx, is a novel compound that has garnered significant attention in the field of medicinal chemistry. FPhThOx belongs to the oxazole class of compounds and is known for its potent antitumor properties.

Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

The microwave-assisted synthesis approach has been employed to create hybrid molecules containing various moieties, including those similar to N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide. These molecules have been tested for their antimicrobial, antilipase, and antiurease activities. Some compounds demonstrated good to moderate antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity, highlighting their potential in medical research and application (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Fluorescent Dyes and Solvatochromism

The synthesis of fluorescent dyes incorporating structures analogous to N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide has been explored. These dyes, particularly when based on thioamides, exhibit fluorescence across a wide spectrum (412–672 nm) with quantum yields ranging from 0.1 to 0.88. The dual fluorescence and solvatochromism observed in these compounds suggest their potential for applications in the development of fluorescent probes and materials science (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Biological Activity of Derivatives

The synthesis and evaluation of 2-(3-trifluoromethylphenoxy)-4-trifluoromethylthiazole-5-carboxamide derivatives, related to the compound , have been conducted, revealing that several compounds possess insecticidal or fungicidal activity. This illustrates the compound's potential utility in developing new agricultural chemicals with targeted biological activities (Liu, Li, Chi, Hou, & Li, 2006).

Photolysis-derived Synthesis and Molecular Interactions

Research into the photolysis of related esters in the presence of thioamides, leading to moderate yields of thiazole-5-carboxylate esters, suggests a method for synthesizing compounds with similar backbones. This research can offer insights into new synthetic routes for compounds with potential pharmacological applications (Fong, Janowski, Prager, & Taylor, 2004).

Antibacterial Activities of Quinolones with Similar Structures

The study of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which share structural similarities, has revealed that certain oxazole substituents, specifically those containing a 2-methyl group, exhibit significant in vitro potency against Gram-positive organisms. This research highlights the compound's relevance in the development of new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S/c18-12-1-3-13(4-2-12)24-7-6-19-16(23)14-9-25-17(20-14)21-15(22)11-5-8-26-10-11/h1-5,8-10H,6-7H2,(H,19,23)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBARYVFBSYCDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenoxy)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

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